4-(3-(2-(methylsulfonamido)phenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
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Overview
Description
4-(3-(2-(methylsulfonamido)phenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic compound featuring a pyrazole ring, a methylsulfonamido group, and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-(methylsulfonamido)phenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazole ring through the reaction of a hydrazine derivative with a β-keto ester. The methylsulfonamido group can be introduced via sulfonylation reactions using methylsulfonyl chloride and a suitable base. The p-tolyl group is often introduced through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonamido group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole ring is particularly noteworthy, as this moiety is found in many biologically active compounds.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets such as enzymes or receptors, potentially leading to the discovery of new drugs.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring could play a key role in binding to these targets, while the methylsulfonamido and p-tolyl groups could influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-(3-(2-(methylsulfonamido)phenyl)-5-(phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid: Similar structure but with a phenyl group instead of a p-tolyl group.
4-(3-(2-(methylsulfonamido)phenyl)-5-(m-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid: Similar structure but with an m-tolyl group instead of a p-tolyl group.
Uniqueness
The presence of the p-tolyl group in 4-(3-(2-(methylsulfonamido)phenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid distinguishes it from its analogs, potentially leading to different chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in unique interactions with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[5-[2-(methanesulfonamido)phenyl]-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-14-7-9-15(10-8-14)19-13-18(22-24(19)20(25)11-12-21(26)27)16-5-3-4-6-17(16)23-30(2,28)29/h3-10,19,23H,11-13H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAVRIROEMXBRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=CC=C3NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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